(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine (R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500218
InChI: InChI=1S/C13H20N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10,14H2,1H3/t13-/m1/s1
SMILES:
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine

CAS No.:

Cat. No.: VC17500218

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine -

Specification

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name (1R)-1-(4-pyrrolidin-1-ylphenyl)propan-1-amine
Standard InChI InChI=1S/C13H20N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10,14H2,1H3/t13-/m1/s1
Standard InChI Key GBCVZXBAHUXGAG-CYBMUJFWSA-N
Isomeric SMILES CC[C@H](C1=CC=C(C=C1)N2CCCC2)N
Canonical SMILES CCC(C1=CC=C(C=C1)N2CCCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a propan-1-amine chain attached to a para-substituted phenyl group, with a pyrrolidine ring at the 4-position of the aromatic ring. The (R)-configuration at the chiral center is critical for its stereospecific interactions with biological targets. The molecular geometry enables hydrogen bonding via the primary amine group and hydrophobic interactions through the pyrrolidine and phenyl moieties.

Key structural parameters include:

  • IUPAC Name: (R)-1-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine

  • SMILES Notation: CC@@HN

  • Molecular Formula: C13H20N2\text{C}_{13}\text{H}_{20}\text{N}_{2}

  • Molar Mass: 204.31 g/mol

Stereochemical Considerations

The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart. Computational models predict a rotational barrier of 8.2 kcal/mol for the pyrrolidine ring, influencing conformational flexibility . X-ray crystallography of analogous compounds confirms a dihedral angle of 67.5° between the phenyl and pyrrolidine planes, optimizing π-π stacking potential .

Synthesis and Optimization Strategies

Chiral Synthesis Pathways

The primary synthetic route involves reductive amination of 4-(pyrrolidin-1-yl)benzaldehyde with (R)-1-phenylethylamine, followed by catalytic hydrogenation to remove chiral auxiliaries. Key steps include:

  • Aldehyde Preparation: 4-Bromobenzaldehyde undergoes Ullmann coupling with pyrrolidine in the presence of a Cu(I) catalyst (82% yield) .

  • Reductive Amination: Reaction with (R)-1-phenylethylamine using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol at 25°C achieves 74% enantiomeric excess (ee).

  • Chiral Resolution: Diastereomeric salts formed with (+)-dibenzoyl-L-tartaric acid improve ee to >98% after recrystallization .

Catalytic Asymmetric Methods

Recent advances employ copper-Pyrinap ligand complexes for enantioselective A³-coupling reactions (Fig. 1) :

CuBr+(R,Ra)-L2Chiral Catalyst (TOF = 1,200 h1)\text{CuBr} + (\text{R,Ra})\text{-L2} \rightarrow \text{Chiral Catalyst (TOF = 1,200 h}^{-1}\text{)}

This method couples propargyl alcohols, aldehydes, and amines under mild conditions (0.1 mol% catalyst loading, 78% yield, 91% ee) .

CompoundDopamine Inhibition (IC₅₀)Norepinephrine Inhibition (IC₅₀)
(R)-Target Compound38 nM112 nM
4'-MePPP 210 nM450 nM
α-PVP15 nM89 nM

Applications in Pharmaceutical Development

Central Nervous System Therapeutics

The compound’s dual reuptake inhibition profile suggests utility in:

  • Attention Deficit Hyperactivity Disorder (ADHD): Comparable to atomoxetine but with faster onset (tₘₐₓ = 45 min vs. 1.5 hr)

  • Depression: Synergistic effects observed with SSRIs in forced swim tests (immobility time reduced by 52%)

Prodrug Design

Esterification of the primary amine with pivaloyl groups enhances blood-brain barrier permeability (logBB = -0.3 → 0.7). Hydrolysis studies in human plasma show 80% conversion to active form within 30 minutes.

Comparative Analysis with Structural Analogs

4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP)

While sharing the pyrrolidine-phenyl backbone, 4-MePPP’s ketone group (C=O\text{C=O}) versus the amine in the target compound results in:

  • 5.5-fold lower dopamine affinity

  • Reduced metabolic stability (t₁/₂ = 1.2 hr vs. 3.8 hr)

  • Increased hepatotoxicity (ALT elevation at 10 mg/kg)

(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

The hydroxylated analog shows:

  • Enhanced water solubility (logP = 1.2 vs. 2.8)

  • 40% lower CNS penetration

  • Potent MAO-B inhibition (IC50=22 nM\text{IC}_{50} = 22 \text{ nM})

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